1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, in particular, features a quinazoline core with a phenylethyl and a p-tolyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts acylation using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a nucleophilic aromatic substitution reaction using p-tolylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is explored for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
- 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-4(1H)-one
- 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2(1H)-one
- 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4-dione
Uniqueness: 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the quinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-methylphenyl)-1-phenacylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-16-11-13-18(14-12-16)25-22(27)19-9-5-6-10-20(19)24(23(25)28)15-21(26)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIQAIONXLNSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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